molecular formula C9H11BrO B2737121 5-Bromo-2-(propan-2-YL)phenol CAS No. 1243373-55-8

5-Bromo-2-(propan-2-YL)phenol

Cat. No.: B2737121
CAS No.: 1243373-55-8
M. Wt: 215.09
InChI Key: CYBXJXANDXGSDM-UHFFFAOYSA-N
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Description

5-Bromo-2-(propan-2-yl)phenol: is an organic compound with the molecular formula C9H11BrO. It is also known by its IUPAC name, 5-bromo-2-isopropylphenol . This compound is a derivative of phenol, where a bromine atom is substituted at the 5th position and an isopropyl group at the 2nd position of the phenol ring. It is commonly used in various chemical and pharmaceutical applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-(propan-2-yl)phenol can be achieved through several methods. One common method involves the bromination of 2-isopropylphenol using bromine in the presence of a suitable solvent like acetic acid . The reaction typically proceeds at room temperature and yields the desired product with high purity.

Industrial Production Methods: Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-(propan-2-yl)phenol undergoes various chemical reactions, including:

    Electrophilic Aromatic Substitution: The bromine atom can be replaced by other electrophiles under suitable conditions.

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The bromine atom can be reduced to form the corresponding phenol derivative.

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as nitrating agents, sulfonating agents, or halogenating agents can be used under acidic conditions.

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Major Products Formed:

    Electrophilic Aromatic Substitution: Substituted phenols with various functional groups.

    Oxidation: Quinones or other oxidized phenolic compounds.

    Reduction: Dehalogenated phenol derivatives.

Scientific Research Applications

Chemistry: 5-Bromo-2-(propan-2-yl)phenol is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules in organic synthesis .

Biology: In biological research, this compound is used to study the effects of brominated phenols on biological systems. It is also used in the synthesis of bioactive molecules with potential therapeutic applications .

Medicine: It is used in the development of new drugs and therapeutic agents due to its unique chemical properties .

Industry: In the industrial sector, this compound is used in the production of various chemicals and materials. It is employed in the manufacture of polymers, resins, and other specialty chemicals .

Mechanism of Action

The mechanism of action of 5-bromo-2-(propan-2-yl)phenol involves its interaction with specific molecular targets in biological systems. The bromine atom and the phenolic group play crucial roles in its activity. The compound can interact with enzymes, receptors, and other proteins, leading to various biological effects. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

    2-Bromo-4-isopropylphenol: Similar structure but with different substitution pattern.

    4-Bromo-2-isopropylphenol: Another isomer with bromine and isopropyl groups at different positions.

    5-Chloro-2-isopropylphenol: Chlorine substituted analog with similar properties.

Uniqueness: 5-Bromo-2-(propan-2-yl)phenol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and isopropyl groups at specific positions on the phenol ring makes it a valuable compound in various applications .

Properties

IUPAC Name

5-bromo-2-propan-2-ylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11BrO/c1-6(2)8-4-3-7(10)5-9(8)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBXJXANDXGSDM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=C(C=C(C=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1243373-55-8
Record name 5-bromo-2-(propan-2-yl)phenol
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